Cas no 1619-40-5 (N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine)

N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine structure
1619-40-5 structure
Product Name:N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine
CAS No:1619-40-5
Molecular Formula:C15H13N3S
Molecular Weight:267.34882
CID:117880
PubChem ID:697284

N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine Properties

Names and Identifiers

    • N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine
    • 1,4-Benzenediamine,N1-(4-phenyl-2-thiazolyl)-
    • 2‐(P‐AMINOANILINO)‐4‐PHENYL‐THIAZOLE
    • N-(4-Phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine
    • 1,4-benzenediamine, N~1~-(4-phenyl-2-thiazolyl)-
    • N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine
    • 2-(p-Aminoanilino)-4-phenyl-thiazole
    • Cambridge id 5932690
    • AKOS000563508
    • SR-01000492465-1
    • H-LEU-GLY-OETHCL
    • N1-(4-PHENYL-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE
    • 1619-40-5
    • BDBM91668
    • AB00101259-01
    • N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine
    • DTXSID60936614
    • 4-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine
    • SCHEMBL20389469
    • SR-01000492465
    • N-aryl-4-aryl-1,3-thiazole-2-amine, 24
    • InChIKey: UCTKBXRPOAHLQM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H13N3S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18)
    • SMILES: C1(C2=CSC(NC3C=CC(N)=CC=3)=N2)C=CC=CC=1

Computed Properties

  • Exact Mass: 267.08319
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 267.08301860g/mol
  • Heavy Atom Count: 19
  • Complexity: 273
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.8
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • PSA: 50.94
  • Refractive Index: 1.716
  • Boiling Point: 489.2°Cat760mmHg
  • Flash Point: 249.7°C
  • Density: 1.299

N1-(4-Phenylthiazol-2-yl)benzene-1,4-diamine Related Literature

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